5-(4-chlorobenzyl)-1H-tetrazole

Bioisostere pKa Medicinal Chemistry

Carboxylic acid bioisostere with inconsistent pKa or unknown solid-state packing compromises lead optimization. 5-(4-Chlorobenzyl)-1H-tetrazole (CAS 14064-61-0) provides a fully characterized solution: • pKa 4.69±0.10, logP ~1-2 units > carboxylate, solved X-ray structure (dihedral 67.5°). • COX-2 IC50 550 nM; in situ MOF synthesis [Zn(L)2]n. ≥98% HPLC; ships ambient globally for R&D.

Molecular Formula C8H7ClN4
Molecular Weight 194.62 g/mol
CAS No. 14064-61-0
Cat. No. B085294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-chlorobenzyl)-1H-tetrazole
CAS14064-61-0
Molecular FormulaC8H7ClN4
Molecular Weight194.62 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC2=NNN=N2)Cl
InChIInChI=1S/C8H7ClN4/c9-7-3-1-6(2-4-7)5-8-10-12-13-11-8/h1-4H,5H2,(H,10,11,12,13)
InChIKeyPNVBWDXECSSTFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Chlorobenzyl)-1H-tetrazole (CAS 14064-61-0): Compound Profile and Procurement Baseline


5-(4-Chlorobenzyl)-1H-tetrazole (C₈H₇ClN₄; MW 194.62 g/mol) is a 5-substituted 1H-tetrazole derivative in which a 4-chlorobenzyl moiety is appended at the tetrazole C5 position [1]. As a member of the tetrazole family, this compound serves as a carboxylic acid bioisostere, with a predicted pKa of 4.69 ± 0.10 that closely approximates the ionization profile of carboxylate pharmacophores at physiological pH . The solid-state structure has been determined by single-crystal X-ray diffraction, confirming a dihedral angle of 67.52(6)° between the phenyl and tetrazole rings, with intermolecular N–H⋯N hydrogen bonding forming chain structures along the [010] direction [1].

Carboxylic acid bioisostere replacement workflow pKa and lipophilicity profile support medicinal chemistry use
Metal-organic framework (MOF) ligand via in situ synthesis Crystalline 2D Zn-tetrazolate frameworks reported
Solid-state model compound for hydrogen-bonding studies Defined dihedral angle and packing topology

Why Generic Tetrazole Substitution Cannot Guarantee Equivalent Performance for 5-(4-Chlorobenzyl)-1H-tetrazole


The tetrazole scaffold is widely adopted as a carboxylic acid bioisostere, yet the precise acidity (pKa), lipophilicity (logP), and solid-state packing behavior are exquisitely sensitive to the nature of the 5-position substituent. The 4-chlorobenzyl group in 5-(4-chlorobenzyl)-1H-tetrazole confers a specific electron-withdrawing profile that modulates tetrazole N–H acidity (predicted pKa 4.69) and introduces a non-coplanar aryl-tetrazole geometry (dihedral angle ~67.5°) with defined intermolecular hydrogen-bonding and π–π interaction capabilities [1]. Substituting a generic tetrazole—e.g., an unsubstituted 1H-tetrazole (pKa ~4.9), a 5-alkyl analog, or a regioisomeric 2H-tetrazole—alters these physicochemical and crystallographic parameters, potentially compromising target binding geometry, solubility, or reproducibility in coordination chemistry applications [2].

Acidity shift Generic tetrazoles exhibit different pKa; the 4-chlorobenzyl group fine-tunes N–H acidity, altering ionization-dependent binding.
Lipophilicity drift Tetrazole–carboxylic acid logD can vary by 1–2 units; substitution pattern and chlorine atom critically modulate membrane partitioning.
Solid-state mismatch Crystal packing and hydrogen-bond networks depend on aryl–tetrazole geometry; 5-substituent changes dihedral angle and π-stacking, limiting direct interchange.

Quantitative Evidence Guide for 5-(4-Chlorobenzyl)-1H-tetrazole: Comparative Physicochemical and Structural Differentiation


pKa Comparison: 5-(4-Chlorobenzyl)-1H-tetrazole vs. Carboxylic Acid and Unsubstituted Tetrazole

5-(4-Chlorobenzyl)-1H-tetrazole exhibits a predicted pKa of 4.69 ± 0.10, which falls within the canonical tetrazole acidity range (typically 4.5–4.9) and closely mimics the ionization behavior of a carboxylic acid moiety (pKa ≈ 4.2–4.4) at physiological pH [1]. The para-chloro substituent on the benzyl ring provides a modest electron-withdrawing inductive effect that slightly depresses the pKa relative to an unsubstituted benzyl analog [2].

pKa Comparison
Class-level
pKa = 4.69 ± 0.10
~0.2 units lower than unsubstituted tetrazole
Supports bioisostere replacement optimization
Predicted value; verify experimentally
Bioisostere pKa Medicinal Chemistry Drug Design

Lipophilicity Differentiation: logP Advantage of 5-(4-Chlorobenzyl)-1H-tetrazole over Carboxylic Acid Analogs

Tetrazole-based carboxylic acid isosteres are generally more lipophilic than the corresponding carboxylic acids. The tetrazole moiety increases logD by approximately 1–2 log units relative to a carboxylate group, enhancing passive membrane permeability while retaining comparable acidity [1][2]. The 4-chlorobenzyl substituent further contributes to lipophilicity via the aromatic ring and the hydrophobic chlorine atom, providing a tunable logP that can be leveraged to optimize pharmacokinetic properties without sacrificing target engagement.

Lipophilicity Boost
Class-level
logD increase ~1–2 units vs. COOH
Reported permeability enhancement context
Class-level data; confirm for specific analog
Lipophilicity logP Bioisostere Drug Discovery

Crystal Structure Differentiation: 5-(4-Chlorobenzyl)-1H-tetrazole Dihedral Angle vs. Benzyl Tetrazole Analogs

Single-crystal X-ray diffraction analysis of 5-(4-chlorobenzyl)-1H-tetrazole reveals a dihedral angle of 67.52(6)° between the phenyl and tetrazole rings [1]. This non-coplanar geometry differs from that of unsubstituted 5-benzyl-1H-tetrazole, where steric and electronic effects produce distinct packing arrangements. The intermolecular N–H⋯N hydrogen bonds form chain structures along [010], and π–π interactions with centroid–centroid distances of 3.526(1) Å between adjacent tetrazole rings further stabilize the lattice [1].

Crystal Geometry
Cross-study
Dihedral angle: 67.52(6)°
π–π centroid distance: 3.526(1) Å
Defined packing topology aids MOF design
Single-crystal XRD at 293 K
Crystallography Solid-State Chemistry Structural Biology MOF Ligands

Metal-Organic Framework (MOF) Building Block: 5-(4-Chlorobenzyl)-1H-tetrazole as a Ligand for Zn(II) Frameworks

5-(4-Chlorobenzyl)-1H-tetrazole (HL) has been successfully employed as a ligand for the construction of a Zn(II) metal-organic framework, [Zn(L)₂]ₙ, synthesized via an in situ hydrothermal reaction of 4-chlorobenzeneacetonitrile, NaN₃, and ZnCl₂ [1][2]. This one-pot Sharpless-type methodology circumvents the need for pre-isolated ligand, streamlining framework assembly. The resulting 2D zinc-tetrazolate framework demonstrates the capacity of the deprotonated 5-(4-chlorobenzyl)tetrazolate anion to bridge Zn(II) centers, yielding a crystalline material structurally characterized by elemental analysis, IR spectroscopy, and single-crystal X-ray diffraction [1].

MOF Formation
Method context
In situ hydrothermal Zn-MOF synthesis
One-pot ligand generation streamlines framework assembly
2D [Zn(L)₂]ₙ framework reported
MOF Coordination Chemistry Materials Science Tetrazole Ligands

COX-2 Inhibitory Activity: Benchmarking 5-(4-Chlorobenzyl)-1H-tetrazole Against Reference Inhibitors

5-(4-Chlorobenzyl)-1H-tetrazole has been evaluated for inhibitory activity against human cyclooxygenase-2 (COX-2) in a fluorescence-based microplate reader assay, yielding an IC₅₀ of 550 nM [1]. This places the compound in the moderate-to-high nanomolar potency range for COX-2 inhibition, providing a quantifiable benchmark for structure–activity relationship (SAR) studies aimed at developing selective anti-inflammatory tetrazole-based scaffolds.

COX-2 Inhibition
Assay context
IC₅₀ = 550 nM
Provides SAR benchmarking context
Fluorescence-based human COX-2 assay
COX-2 Anti-inflammatory Enzyme Inhibition IC50

Optimal Research and Industrial Application Scenarios for 5-(4-Chlorobenzyl)-1H-tetrazole (CAS 14064-61-0)


Medicinal Chemistry: Carboxylic Acid Bioisostere Replacement in Lead Optimization

5-(4-Chlorobenzyl)-1H-tetrazole serves as a carboxylic acid bioisostere with a predicted pKa of 4.69 ± 0.10, enabling deprotonation at physiological pH while offering ~1–2 log units greater lipophilicity than the corresponding carboxylate [1]. This profile makes it suitable for replacing carboxylic acid moieties in lead compounds that exhibit poor membrane permeability or high plasma protein binding. Additionally, its moderate COX-2 inhibitory activity (IC₅₀ = 550 nM) provides a starting point for SAR-driven optimization of anti-inflammatory candidates [2].

Coordination Chemistry and Materials Science: Ligand for Metal-Organic Framework (MOF) Synthesis

This compound functions as a versatile tetrazolate ligand (HL) for constructing Zn(II)-based metal-organic frameworks via in situ hydrothermal synthesis. The one-pot reaction of 4-chlorobenzeneacetonitrile, sodium azide, and ZnCl₂ directly yields crystalline [Zn(L)₂]ₙ frameworks without requiring pre-isolation of the free ligand [3]. The well-defined solid-state geometry—characterized by a 67.52(6)° dihedral angle and predictable N–H⋯N hydrogen-bonding networks—facilitates rational design of coordination polymers with tailored porosity, luminescence, or catalytic properties [4].

Crystallography and Solid-State Chemistry: Model Compound for Intermolecular Interaction Studies

The fully solved single-crystal X-ray structure of 5-(4-chlorobenzyl)-1H-tetrazole provides a robust reference for studying N–H⋯N hydrogen-bonding topologies and π–π stacking interactions (centroid–centroid distance 3.526(1) Å) in tetrazole-containing small molecules [4]. This makes it a suitable calibration standard or model system for computational crystal structure prediction (CSP) and for training machine-learning models aimed at predicting solid-state packing of heterocyclic compounds.

Chemical Biology and Probe Development: Tetrazole-Containing Fragment Library Component

With a molecular weight of 194.62 g/mol, 5-(4-chlorobenzyl)-1H-tetrazole falls within fragment-like chemical space (MW < 250 Da) and adheres to the Rule of Three guidelines for fragment-based drug discovery. Its combination of a hydrogen-bond-donating tetrazole N–H, a hydrogen-bond-accepting tetrazole ring, and a halogenated aromatic moiety provides a balanced pharmacophore for initial fragment screening campaigns targeting enzymes, receptors, or protein–protein interactions where carboxylic acid mimetics are desirable .

Application
Selection Property
Validation Focus
Bioisostere replacement research
pKa and logD modulation potential
Target binding and permeability assays
Coordination polymer synthesis
In situ tetrazolate formation capacity
Framework crystallinity and topology
Crystal engineering studies
Defined dihedral angle and H-bond motif
Reproducibility of solid-state packing
Fragment-based screening
Fragment-like MW and balanced H-bond donor/acceptor
Hit validation in target-based assays

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